

# (Rac)-BAY-985: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	(Rac)-BAY-985	
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### Introduction

(Rac)-BAY-985 has emerged as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and its homolog IkB kinase  $\epsilon$  (IKK $\epsilon$ ), key regulators of innate immunity and inflammatory signaling. This technical guide provides an in-depth overview of the target specificity and selectivity of (Rac)-BAY-985, compiled from publicly available data. The information presented herein is intended to support further research and drug development efforts centered on this compound. It is important to note that the designation "(Rac)-" suggests a racemic mixture, while "BAY-985" is used to refer to a specific, highly active enantiomer. This guide will focus on the data available for the active enantiomer, BAY-985, where specified.

## **Core Target Profile of BAY-985**

BAY-985 is an ATP-competitive inhibitor of TBK1 and IKKs. Its high potency is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC50) in biochemical assays.

Table 1: Primary Target Inhibition by BAY-985



Target	IC50 (nM)	Assay Conditions
TBK1	1.5 - 2	Low ATP concentration[1][2][3] [4]
TBK1	30	High ATP concentration[5]
ΙΚΚε	2	Low ATP concentration

# **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities or polypharmacology. BAY-985 has been profiled against various kinase panels to determine its selectivity.

Table 2: Off-Target Kinase Inhibition by BAY-985

Off-Target Kinase	IC50 / Kd (nM)	Assay Type/Source
FLT3	123	IC50 (Bayer internal kinase panel)
RSK4	276	IC50
DRAK1 (STK17A)	311	IC50
DRAK1 (STK17A)	74	Kd (DiscoverX)
DRAK1 (STK17A)	310	IC50 (Eurofins kinase panel)
ULK1	7930	IC50
MAP2K5	847	IC50 (Bayer internal kinase panel)
MAP3K19	9.6	Kd (DiscoverX)
SYK	31% inhibition @ 100nM	DiscoverX

# **Cellular Activity**



The inhibitory activity of BAY-985 has been confirmed in cellular assays, demonstrating its ability to engage its target and modulate downstream signaling pathways in a cellular context.

Table 3: Cellular Activity of BAY-985

Cellular Assay	Cell Line	IC50 (nM)
pIRF3 Inhibition	MDA-MB-231	74
Anti-proliferation	SK-MEL-2 (NRAS and TP53 mutated)	900
Anti-proliferation	ACHN (CDKN2A mutated)	7260

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to characterize the activity of BAY-985, based on available information.

## TR-FRET-Based Kinase Activity Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay utilizes a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Inhibition of the kinase results in a decrease in the FRET signal.

#### General Protocol:

- Reagents:
  - Recombinant human TBK1 or IKKε enzyme.
  - Biotinylated peptide substrate.



- ATP.
- (Rac)-BAY-985 or BAY-985 dilutions.
- TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore).
- Assay buffer.
- Procedure:
  - 1. Add the kinase and inhibitor (BAY-985) to the wells of a microplate and incubate.
  - Initiate the kinase reaction by adding the substrate peptide and ATP.
  - 3. Incubate to allow for substrate phosphorylation.
  - 4. Stop the reaction and add the TR-FRET detection reagents.
  - 5. Incubate to allow for antibody binding to the phosphorylated substrate.
  - 6. Measure the TR-FRET signal on a compatible plate reader.
  - 7. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

## Cellular Phospho-IRF3 (pIRF3) Mechanistic Assay

This assay quantifies the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a direct downstream substrate of TBK1 and IKKε.

Principle: In response to stimuli that activate the TBK1/IKKε pathway, IRF3 is phosphorylated at specific serine residues. This phosphorylation event is a key step in the activation of the type I interferon response. The inhibition of TBK1/IKKε by BAY-985 is expected to reduce the levels of phosphorylated IRF3.

#### General Protocol:

• Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231) in appropriate media.

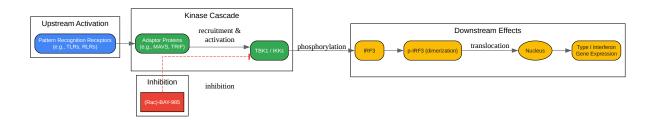


- Treatment:
  - 1. Seed cells in a multi-well plate.
  - 2. Treat the cells with various concentrations of BAY-985.
  - 3. Stimulate the cells with an agent known to activate the TBK1/IKKɛ pathway (e.g., poly(I:C) or other innate immune stimuli).
- Cell Lysis: Lyse the cells to release cellular proteins.
- Detection:
  - Quantify the amount of phosphorylated IRF3 (at Ser386 or Ser396) in the cell lysates using a sensitive detection method such as:
    - ELISA/HTRF: Use a sandwich immunoassay with antibodies specific for total IRF3 and phospho-IRF3.
    - Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IRF3 and total IRF3.
- Data Analysis: Normalize the phospho-IRF3 signal to the total IRF3 signal and determine the IC50 of BAY-985 for the inhibition of IRF3 phosphorylation.

# Signaling Pathways and Visualizations ΤΒΚ1/ΙΚΚε Signaling Pathway

TBK1 and IKKE are central kinases in the signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons. This pathway is crucial for the innate immune response to viral and bacterial infections.





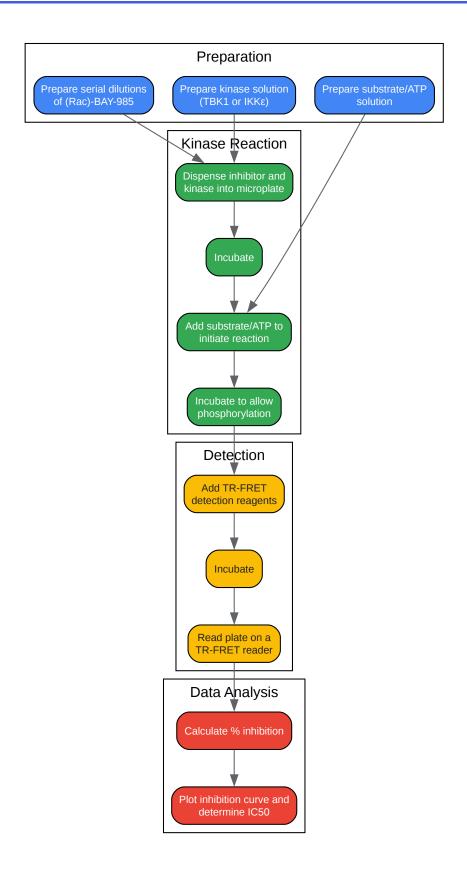
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Caption: TBK1/IKKs signaling pathway and the point of inhibition by (Rac)-BAY-985.

## **Experimental Workflow: TR-FRET Kinase Assay**

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a TR-FRET based kinase assay.





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Caption: Workflow for a TR-FRET based kinase inhibition assay.



## Conclusion

(Rac)-BAY-985 is a potent and selective dual inhibitor of TBK1 and IKKɛ. The available data demonstrates its high affinity for its primary targets and a favorable selectivity profile against a range of other kinases. Its demonstrated cellular activity in inhibiting the phosphorylation of IRF3 confirms its mechanism of action in a physiological context. This technical guide provides a comprehensive summary of the currently available information on (Rac)-BAY-985, offering a valuable resource for researchers in the fields of immunology, oncology, and drug discovery. Further investigation into the distinct activities of the individual enantiomers and in vivo studies will continue to delineate the full therapeutic potential of this compound.

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